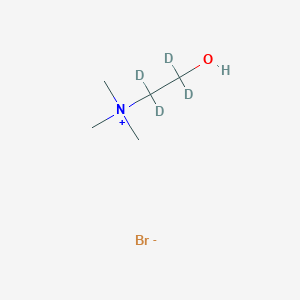

Choline-1,1,2,2-d4 bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCWKVUUIFLXNZ-HGFPCDIYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584461 | |

| Record name | 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-69-3 | |

| Record name | 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285979-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Choline-1,1,2,2-d4 Bromide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Choline-1,1,2,2-d4 bromide (CAS 285979-69-3), an essential isotopically labeled internal standard for advanced bioanalytical and metabolic research. The document outlines a robust, two-step synthetic pathway starting from commercially available deuterated precursors, followed by a detailed discussion of the analytical techniques required to verify its identity, purity, and isotopic enrichment. This guide is intended for researchers, scientists, and drug development professionals who require high-purity, well-characterized stable isotope-labeled compounds for quantitative mass spectrometry applications.

Introduction: The Imperative for Stable Isotope-Labeled Standards

In modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1] These compounds are chemically identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2]

Choline, a vital nutrient, is a precursor to the neurotransmitter acetylcholine and a key component of cell membranes.[3][4] Its accurate quantification in biological matrices, foods, and nutritional formulas is critical for research in neuroscience, oncology, and nutrition.[3][5] this compound, with four deuterium atoms on the ethanol backbone, serves as an ideal internal standard for choline. Its key advantages include:

-

Co-elution with the Analyte: It behaves almost identically to endogenous choline during chromatographic separation, ensuring that matrix effects and ionization suppression are effectively normalized.[6]

-

Distinct Mass Signal: The +4 mass shift is sufficient to prevent isotopic overlap with the natural abundance of isotopes in unlabeled choline, ensuring clear and unambiguous detection.[2]

-

Chemical Stability: The deuterium labels are on a stable aliphatic backbone, minimizing the risk of back-exchange that can sometimes occur with labels on more labile positions.[7]

This guide provides the necessary field-proven insights and detailed protocols to enable laboratories to synthesize and rigorously validate this critical analytical reagent.

Synthesis of this compound

The synthesis is a robust two-step process. The first step involves the N,N-dimethylation of the deuterated primary amine, followed by a quaternization reaction to yield the final quaternary ammonium salt.

Synthetic Workflow Overview

The overall synthetic pathway is illustrated below. It begins with the commercially available Ethanolamine-1,1,2,2-d4, proceeds through the intermediate N,N-dimethyl-1,1,2,2-d4-ethanolamine, and concludes with the target molecule.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of N,N-Dimethyl-1,1,2,2-d4-ethanolamine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary amines. It utilizes formaldehyde as the carbon source and formic acid as the reducing agent, resulting in a high-yield, one-pot procedure.

Causality: This method is chosen for its simplicity and efficiency. It avoids the use of hazardous alkylating agents like methyl iodide for the initial methylation and typically proceeds to completion with minimal side products, simplifying purification.

Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethanolamine-1,1,2,2-d4 (1.0 eq.).

-

Reagent Addition: Add formic acid (2.5 eq.) to the flask, followed by the slow, dropwise addition of aqueous formaldehyde (37% w/w, 2.2 eq.). The initial reaction may be exothermic.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Vigorous evolution of carbon dioxide will be observed. Maintain the reflux for 8-12 hours, or until the CO₂ evolution ceases. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is > 9.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) or diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude N,N-dimethyl-1,1,2,2-d4-ethanolamine is often of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.

Step 2: Quaternization to form this compound

This step involves a standard Sₙ2 reaction where the lone pair of electrons on the tertiary amine of the intermediate attacks the electrophilic methyl group of methyl bromide.

Causality: Methyl bromide is a highly effective methylating agent for forming quaternary ammonium salts. The choice of solvent is critical; a polar aprotic solvent like acetonitrile is often used to facilitate the reaction while allowing the product, which is often less soluble, to precipitate.

Experimental Protocol:

-

Reaction Setup: In a sealed pressure tube or a thick-walled round-bottom flask, dissolve the N,N-dimethyl-1,1,2,2-d4-ethanolamine (1.0 eq.) from Step 1 in anhydrous acetonitrile or THF.

-

Reagent Addition: Cool the solution in an ice bath. Carefully add a solution of methyl bromide (CH₃Br) in a suitable solvent (e.g., tert-butyl methyl ether) or bubble methyl bromide gas through the solution (1.1 - 1.5 eq.). Caution: Methyl bromide is a toxic gas; all operations must be performed in a well-ventilated fume hood.

-

Reaction: Seal the vessel and allow the reaction mixture to stir at room temperature for 24-48 hours. The product, being a salt, will often precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and solvent residues.

-

Purification: The crude product is often of high purity. If required, recrystallization from a solvent system such as ethanol/diethyl ether can be performed. Dry the final product, this compound, under high vacuum to yield a white, hygroscopic solid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, chemical purity, and isotopic enrichment of the final product. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a self-validating system of analysis.

Characterization Workflow

Caption: Analytical workflow for the validation of this compound.

Mass Spectrometry (MS)

Protocol: The sample is analyzed by electrospray ionization (ESI) mass spectrometry in positive ion mode, often coupled with liquid chromatography (LC-MS).

-

Objective 1: Confirm Molecular Weight. The primary goal is to observe the molecular ion corresponding to the cationic portion of the molecule, [C₅H₁₀D₄NO]⁺.

-

Objective 2: Determine Isotopic Purity. High-resolution mass spectrometry allows for the determination of the isotopic distribution. The analysis should confirm that the M+4 peak is the base peak and that contributions from M+0, M+1, M+2, and M+3 are minimal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or MeOD) and analyzed using ¹H and ¹³C NMR spectroscopy.

-

¹H NMR: This is a critical test for structural confirmation. The spectrum should show a sharp singlet around 3.2 ppm corresponding to the nine equivalent protons of the trimethylammonium group [-N(CH₃)₃]. Crucially, the multiplet signals typically seen for the ethylene protons (-CH₂CH₂-) in unlabeled choline (at ~3.5 and ~4.0 ppm) should be absent, confirming deuteration at these positions.[8][9]

-

¹³C NMR: The spectrum will confirm the presence of all five carbon atoms. The signal for the three equivalent methyl carbons will appear around 56.6 ppm. The two deuterated carbons of the backbone will show signals around 58.3 ppm and 70.1 ppm, though these may be broadened or show splitting due to C-D coupling.[9][10]

High-Performance Liquid Chromatography (HPLC)

Protocol: The chemical purity is determined using HPLC with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a charged aerosol detector (CAD), as choline lacks a strong UV chromophore.

-

Objective: Quantify Chemical Purity. This analysis will separate the final product from any non-volatile starting materials or side products, allowing for a precise quantification of chemical purity. A purity value of >98% is typically required for use as an internal standard.[1]

Summary of Expected Analytical Data

The following table summarizes the expected characterization data for a high-purity batch of this compound.

| Parameter | Specification | Rationale |

| Appearance | White to Off-White Solid | Expected physical state of the salt. |

| Molecular Formula | C₅H₁₀D₄BrNO | Based on the atomic composition. |

| Molecular Weight | 188.10 g/mol | Calculated molecular weight of the specified isotopic form. |

| ¹H NMR (in D₂O) | ~3.2 ppm (s, 9H); Absence of signals at ~3.5 & ~4.0 ppm | Confirms the N(CH₃)₃ group and successful deuteration of the backbone.[8][9] |

| ¹³C NMR (in D₂O) | ~56.6 ppm (N(CH₃)₃); ~58.3 ppm (N-CD₂); ~70.1 ppm (HO-CD₂) | Confirms the carbon skeleton.[9][10] |

| Mass Spectrum (ESI+) | m/z ≈ 108.1 (M⁺) | Corresponds to the molecular ion [C₅H₁₀D₄NO]⁺. |

| Isotopic Purity | ≥98 atom % D | Ensures minimal isotopic crossover with the analyte.[1] |

| Chemical Purity (HPLC) | ≥98% | Guarantees that the standard is free from interfering impurities.[1] |

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Conclusion

The synthesis and rigorous characterization of this compound are fundamental to its successful application as an internal standard in high-sensitivity bioanalytical methods. The described two-step synthesis is efficient and scalable, while the multi-technique analytical characterization workflow provides a robust, self-validating system to ensure the final product meets the stringent requirements for identity, purity, and isotopic enrichment. By following the detailed protocols and understanding the causality behind the experimental choices presented in this guide, research and drug development professionals can confidently produce and qualify this vital analytical tool, ultimately enhancing the reliability and integrity of their quantitative data.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000097) [hmdb.ca]

- 9. bmse000285 Choline at BMRB [bmrb.io]

- 10. Choline chloride(67-48-1) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Choline Bromide

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of deuterated choline bromide. As stable isotope-labeled compounds are indispensable tools in modern research, a thorough understanding of their characteristics is paramount for their effective application. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular structure, physicochemical parameters, and analytical characterization of various deuterated isotopologues of choline bromide. Furthermore, it details field-proven experimental protocols and discusses the critical role of this compound in metabolic research, pharmacokinetic studies, and advanced diagnostic imaging, thereby serving as a vital resource for its practical implementation.

Introduction: The Significance of Deuteration in Choline Research

Choline, a quaternary amine, is a vital micronutrient essential for the structural integrity of cell membranes, the synthesis of the neurotransmitter acetylcholine, and as a primary source of methyl groups in metabolism.[1] Its central role in numerous physiological processes makes it a key target of study in neuroscience, oncology, and nutritional science.

Stable isotope labeling, particularly with deuterium (²H or D), has emerged as a powerful technique for elucidating complex biological pathways without the complications of radioactivity.[2] Deuterated choline bromide is a non-radioactive, stable isotopologue of choline bromide where one or more hydrogen atoms have been replaced by deuterium. This substitution provides a unique mass signature that allows for its differentiation from the endogenous, naturally abundant counterpart. The applications of deuterated choline bromide are extensive, ranging from its use as an internal standard for precise quantification in mass spectrometry to a tracer for metabolic flux analysis and in vivo imaging.[2][] This guide will focus on the most commonly utilized forms, such as choline-(trimethyl-d9)-bromide and fully deuterated choline-d13-bromide.

Physicochemical Properties of Deuterated Choline Bromide

The substitution of hydrogen with deuterium results in a slight increase in molecular weight but generally has a minimal impact on the bulk physical properties of the molecule.[4] However, the increased mass and the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to kinetic isotope effects, which are foundational to its utility in studying reaction mechanisms.[5][6]

Comparative Physicochemical Data

The following table summarizes the key physical and chemical properties of a common isotopologue, choline-d13-bromide, in comparison to its non-deuterated form.

| Property | Choline Bromide (Unlabeled) | Deuterated Choline Bromide (d13) | Reference(s) |

| Chemical Formula | C₅H₁₄BrNO | C₅HD₁₃BrNO | [7] |

| Molecular Weight | 184.07 g/mol | 197.15 g/mol | [7][8] |

| Appearance | White to off-white solid | White to off-white solid | [2] |

| Isotopic Purity | N/A | Typically ≥98% | [7][8] |

| Solubility | Highly soluble in water and ethanol. | Highly soluble in water and ethanol. | [9] |

| Hygroscopicity | Highly hygroscopic. | Highly hygroscopic. | [10][11][12] |

| Storage Conditions | Store at room temperature, away from light and moisture, under inert atmosphere. | Store at 4°C, sealed, away from moisture. | [2][7] |

Molecular Structure and Isotopic Purity

The specific placement of deuterium atoms is critical for the intended application. Common variants include:

-

Choline-(trimethyl-d9)-bromide : Deuteration on the three methyl groups.

-

Choline-(1,1,2,2-d4)-bromide : Deuteration on the ethyl backbone.

-

Choline-d13-bromide : Fully deuterated on all carbon-bound hydrogen positions.

The molecular structure of choline-d13-bromide is depicted below.

Caption: Molecular structure of choline-d13-bromide.

Solubility and Stability

Deuterated choline bromide exhibits high solubility in polar solvents such as water, methanol, and ethanol, which is consistent with its ionic nature.[9] A critical property to consider during handling and storage is its high hygroscopicity.[10][11] Choline salts are known to readily absorb moisture from the atmosphere, which can lead to the formation of a paste-like substance, complicating accurate weighing and potentially initiating degradation pathways.[12]

Causality Insight: The hygroscopic nature stems from the hydrophilic groups within the choline molecule, which readily form hydrogen bonds with water.[11] Therefore, it is imperative to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize water uptake.[2][7] For long-term stability, storage at 4°C is recommended.[2]

Analytical Characterization and Protocols

The identity, purity, and isotopic enrichment of deuterated choline bromide must be rigorously verified. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the positions of deuterium incorporation and assessing isotopic enrichment.

-

¹H NMR (Proton NMR): In a fully deuterated sample like choline-d13-bromide, the proton spectrum will show a significant reduction or complete absence of signals corresponding to the choline protons. The degree of deuteration can be quantified by comparing the integral of any residual proton signals to that of a known internal standard.

-

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive confirmation of deuteration and can be used for quantitative analysis in complex biological samples.[13]

-

¹³C NMR (Carbon-13 NMR): The carbon signals in a deuterated compound will exhibit splitting patterns due to coupling with deuterium (a spin-1 nucleus), resulting in characteristic multiplets. For example, a CD₃ group will appear as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD group as a 1:1:1 triplet.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the deuterated compound and determining its isotopic enrichment. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of the quaternary amine structure of choline.[14]

Expected Observation: In the mass spectrum of choline-d9-bromide, the molecular ion peak for the choline cation will be observed at an m/z value that is 9 Daltons higher than that of unlabeled choline.[15] For choline-d13-bromide, the mass shift will be 13 Daltons. This mass shift is a direct and unambiguous confirmation of deuteration.

Experimental Workflow for Identity and Purity Confirmation

The following workflow provides a robust system for the comprehensive characterization of deuterated choline bromide.

Caption: Workflow for purity and identity confirmation.

Protocol: Purity Assessment by HPLC-MS

This protocol describes a method for determining the chemical purity of deuterated choline bromide and confirming its identity.

Objective: To separate and quantify choline and any potential impurities using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Materials:

-

Deuterated Choline Bromide sample

-

Unlabeled Choline Bromide standard

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

-

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

-

Standard Preparation: Prepare a stock solution of unlabeled choline bromide at 1 mg/mL in 50:50 acetonitrile:water. Create a series of dilutions for a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the deuterated choline bromide sample to a concentration of 1 mg/mL in 50:50 acetonitrile:water.

-

HPLC Conditions:

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

-

MS Conditions (Positive ESI Mode):

-

Scan Range: m/z 50-250

-

Targeted Ion Monitoring:

-

Unlabeled Choline: e.g., m/z 104.1

-

Deuterated Choline (d9): e.g., m/z 113.1

-

Deuterated Choline (d13): e.g., m/z 117.1

-

-

-

Data Analysis:

-

Integrate the peak area for the deuterated choline ion.

-

Identify and integrate any impurity peaks.

-

Calculate chemical purity as: (Area_deuterated_choline / Total_peak_area) * 100%.

-

Confirm the mass of the main peak corresponds to the expected deuterated isotopologue.

-

Trustworthiness: This protocol is self-validating through the use of an unlabeled standard to confirm retention time and MS fragmentation, and a high-resolution mass spectrometer to ensure accurate mass identification, differentiating the analyte from isobaric interferences.

Applications in Research and Drug Development

The unique properties of deuterated choline bromide make it an invaluable tool in various scientific disciplines.

-

Metabolic Tracer Studies: By administering deuterated choline, researchers can trace its uptake and conversion into downstream metabolites like phosphocholine and acetylcholine in cells, tissues, or whole organisms.[13][14][16] This is particularly relevant in cancer research, where choline metabolism is often upregulated.[16]

-

Internal Standard for Quantitative Analysis: Due to its chemical similarity and distinct mass, deuterated choline is the gold standard internal standard for the quantification of endogenous choline in biological matrices (e.g., plasma, tissue homogenates) by LC-MS.[2][9] It co-elutes with the analyte, correcting for variations in sample preparation and instrument response.

-

Deuterium Metabolic Imaging (DMI): DMI is an emerging non-invasive imaging technique that uses deuterated substrates to map metabolic activity in vivo.[16][17][18] Studies have shown that deuterated choline can be used to generate high-contrast images of brain tumors, providing unique information complementary to traditional MRI.[16][19]

Conclusion

Deuterated choline bromide is a powerful and versatile tool for researchers in the life sciences. A comprehensive understanding of its physical properties, particularly its hygroscopicity, and the application of robust analytical methods for its characterization are essential for obtaining reliable and reproducible experimental results. By leveraging its unique mass signature, scientists can conduct highly sensitive and specific investigations into choline metabolism, pharmacokinetics, and disease pathology, ultimately advancing our understanding of complex biological systems.

References

- 1. Analytical approaches to determination of total choline in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 5. pH and deuterium kinetic isotope effects studies on the oxidation of choline to betaine-aldehyde catalyzed by choline oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. isotope.com [isotope.com]

- 8. isotope.com [isotope.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. jecst.org [jecst.org]

- 11. Journal of Electrochemical Science and Technology [jecst.org]

- 12. US2729672A - Non-hygroscopic choline salts - Google Patents [patents.google.com]

- 13. Deuterium magnetic resonance spectroscopy of isotopically labeled mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsjournals.org [atsjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. Frontiers | Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI) [frontiersin.org]

An In-depth Technical Guide to Choline-1,1,2,2-d4 Bromide for Advanced Research Applications

This guide provides researchers, scientists, and drug development professionals with essential technical information and practical insights into the use of Choline-1,1,2,2-d4 bromide. We will delve into its core properties, sourcing, and critical applications, particularly its role as an internal standard in mass spectrometry-based quantitative analysis.

Section 1: Compound Identification and Properties

This compound is a deuterated form of choline bromide, where four hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling is fundamental to its primary application in analytical chemistry.

Chemical and Physical Properties:

-

Chemical Name: (2-Hydroxyethyl-1,1,2,2-d4)trimethylammonium Bromide

-

Molecular Formula: C5H10D4BrNO[4]

-

Isotopic Purity: Typically ≥98 atom % D

-

Appearance: Generally a solid at room temperature[4]

The key feature of this compound is its mass shift of +4 compared to the unlabeled choline. This distinct mass difference allows for clear differentiation by a mass spectrometer, which is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[5]

Section 2: Sourcing and Supplier Information

Reliable sourcing of high-purity isotopic standards is a critical first step in any quantitative workflow. The following table provides a non-exhaustive list of reputable suppliers for this compound. It is imperative to obtain a Certificate of Analysis (CoA) for each specific lot to verify isotopic purity and chemical integrity.

| Supplier | Product Number(s) | Notes |

| Santa Cruz Biotechnology | sc-210191 | For research use only.[1] |

| Alfa Chemistry | ACM285979693-1 | Lists applications as an internal standard.[2] |

| Sigma-Aldrich (Merck) | 615552 | Provides detailed properties and purity information. |

| LGC Standards | TRC-C211051 | Offers certified reference materials.[3] |

| C/D/N Isotopes Inc. | D-1600 | Specifies isotopic enrichment of 99 atom % D.[6] |

| MedChemExpress | HY-114408S | Notes its use as a tracer and internal standard.[7] |

| InvivoChem | V3472 | Provides physicochemical properties.[4] |

| Simson Pharma Limited | Manufacturer and exporter. |

Section 3: The Critical Role of Deuterated Standards in Quantitative Mass Spectrometry

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for accurate and precise quantification in complex matrices, such as plasma, tissue homogenates, or nutritional formulas, is IDMS.[5] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of preparation.[5]

Why is this so effective?

The deuterated internal standard is chemically almost identical to the endogenous analyte (choline).[8] Consequently, it behaves nearly identically during all subsequent analytical steps:[5]

-

Extraction: Any loss of analyte during sample cleanup (e.g., protein precipitation, solid-phase extraction) will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Separation: The deuterated standard co-elutes with the native analyte during liquid chromatography (LC).[5]

-

Ionization: It experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[5][9]

Because the mass spectrometer can distinguish between the analyte and the heavier internal standard, quantification is based on the ratio of their respective signal intensities.[5] This ratio remains constant even if the absolute signal of both compounds varies due to sample loss or matrix effects, leading to highly accurate and reproducible results.[5][10]

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Section 4: Application Protocol: Quantification of Choline in Human Plasma

This section outlines a standard protocol for the quantification of choline in human plasma using this compound as an internal standard with LC-MS/MS.

4.1. Materials and Reagents

-

Human Plasma (K2EDTA)

-

Choline Chloride (for calibration standards)

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

4.2. Solution Preparation

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve Choline Chloride in water.

-

Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve this compound in water.

-

Working Solutions: Prepare serial dilutions of the analyte stock in water to create calibration standards (e.g., 1 to 1000 nmol/L). Prepare a working internal standard solution (e.g., 2 µmol/L) in water.[11]

4.3. Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the working internal standard solution.

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

Causality: Protein precipitation is a rapid and effective method to remove the bulk of interfering macromolecules from the plasma.[10] Adding the internal standard before this step is crucial to ensure it undergoes the exact same process as the analyte, correcting for any variability in precipitation efficiency or volume loss during supernatant transfer.[5]

4.4. LC-MS/MS Conditions

-

LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for excellent retention and separation of the highly polar choline molecule.[12][13]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A gradient from high organic (e.g., 95% B) to a lower percentage is used to elute choline.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

MS Detection: Multiple Reaction Monitoring (MRM).

-

Choline Transition: m/z 104.1 → m/z 60.1

-

Choline-d4 Transition: m/z 108.1 → m/z 64.1

-

Causality: HILIC chromatography is superior to standard reversed-phase for this application because it provides better retention for very polar compounds like choline.[12] The MRM transitions are specific precursor-to-product ion fragments, providing a high degree of selectivity and sensitivity, minimizing interference from other compounds in the matrix.

Caption: Analytical workflow for choline quantification.

Section 5: Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of choline in complex biological matrices.[14] Its near-identical chemical behavior to the endogenous analyte, combined with its distinct mass, makes it the ideal internal standard for isotope dilution mass spectrometry.[8] By correcting for variability during sample preparation and analysis, its use ensures the generation of highly reliable, reproducible, and trustworthy data, which is paramount in both basic research and advanced drug development.[5][14]

References

- 1. scbt.com [scbt.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | Isotope-Labeled Compounds | 285979-69-3 | Invivochem [invivochem.com]

- 5. benchchem.com [benchchem.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ukisotope.com [ukisotope.com]

- 10. texilajournal.com [texilajournal.com]

- 11. shimadzu.com [shimadzu.com]

- 12. Absolute Quantification of Choline-Related Biomarkers in Breast Cancer Biopsies by Liquid Chromatography Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to Natural Abundance Correction for Choline Mass Spectrometry

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of natural abundance correction in mass spectrometry, with a specific focus on its application to choline and its metabolites. As we delve into the intricacies of stable isotope tracing, this document will serve as a practical resource for experimental design, data processing, and the accurate interpretation of isotopic labeling data.

Part 1: The Imperative of Natural Abundance Correction in Isotope Tracing

Stable isotope tracing is a powerful methodology for elucidating the dynamics of metabolic pathways.[1][2][3][4] By introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, into a biological system, we can track the journey of these labeled atoms as they are incorporated into downstream metabolites.[5][6] However, a fundamental challenge in these experiments is the natural existence of heavy isotopes for most elements.

Carbon, for instance, is predominantly ¹²C, but approximately 1.1% of it is the heavier isotope ¹³C.[4][7] Similarly, nitrogen exists as ¹⁴N and ¹⁵N, with a natural abundance of about 0.37% for ¹⁵N. This inherent natural abundance contributes to the mass isotopomer distribution (MID) of a molecule, which can obscure the true labeling patterns derived from the experimentally introduced tracer.[4][7][8]

Natural abundance correction is the critical computational process of removing the contribution of these naturally occurring heavy isotopes from the raw mass spectrometry data.[4][8] Failure to perform this correction leads to an overestimation of isotopic enrichment, resulting in erroneous calculations of metabolic fluxes and pathway activities.[9]

Part 2: The Theoretical Underpinnings of Isotopic Distribution

The foundation of natural abundance correction lies in understanding the probabilistic distribution of naturally occurring isotopes. For a given molecule, its theoretical mass isotopomer distribution can be calculated based on its elemental composition and the known natural abundances of the isotopes of each element.[10][11]

Several mathematical approaches have been developed to model and correct for this natural abundance, with the matrix-based method being one of the most common.[7][8] This method employs a correction matrix that is constructed based on the elemental formula of the analyte and the natural isotopic abundances of its constituent elements.[7][12] This matrix allows for the deconvolution of the measured isotopic distribution into the component representing the true tracer incorporation and the component arising from natural abundance.[8][13]

Table 1: Natural Abundance of Key Isotopes in Choline Metabolism

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.9885 |

| ²H (D) | 0.0115 | |

| Nitrogen | ¹⁴N | 99.632 |

| ¹⁵N | 0.368 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 |

Note: These values are standard abundances and can exhibit slight variations.

Part 3: A Step-by-Step Guide to Natural Abundance Correction

The process of correcting for natural abundance can be broken down into a systematic workflow, from sample preparation to data analysis.

Experimental Protocol: Stable Isotope Labeling of Choline

-

Cell Culture and Isotope Labeling:

-

Culture cells in a medium containing the stable isotope-labeled choline tracer (e.g., ¹³C₅-¹⁵N-choline or d₉-choline).[14][15]

-

The duration of labeling should be sufficient to achieve isotopic steady-state for the metabolites of interest.

-

Include a parallel culture with an unlabeled medium to serve as a control for determining the natural isotopic distribution.

-

-

Metabolite Extraction:

-

LC-MS Analysis:

Data Processing and Correction Workflow

The following diagram illustrates the logical flow of the data processing and natural abundance correction.

Caption: Workflow for Natural Abundance Correction.

Software for Natural Abundance Correction

Several software tools are available to automate the correction process. These tools implement various algorithms to accurately remove the contribution of natural isotopes.

-

IsoCor: A widely used software that can correct MS data from various isotopic tracers.[16][17] It features a user-friendly interface and can handle large datasets.[16]

-

IsoCorrectoR: An R-based tool that corrects for both natural abundance and tracer impurity in MS and MS/MS data.[18]

-

AccuCor2: An R-based tool specifically designed for the correction of dual-isotope tracer data, such as from ¹³C-¹⁵N labeling experiments.[12]

Part 4: Specific Considerations for Choline and its Metabolites

Choline (C₅H₁₄NO⁺) and its metabolites, such as phosphocholine and phosphatidylcholine, present unique considerations in natural abundance correction due to their elemental composition. The presence of nitrogen, in addition to carbon, hydrogen, and oxygen, necessitates a correction that accounts for the natural abundance of ¹⁵N.

For high-resolution mass spectrometers, it is crucial that the instrument can resolve the mass difference between a ¹³C and a ¹⁵N atom to accurately determine the isotopologue distribution in dual-labeling experiments.[12]

Furthermore, in studies involving deuterated choline tracers (e.g., d₉-choline), potential kinetic isotope effects and the possibility of deuterium exchange should be considered, as these can influence the observed labeling patterns.[6][19]

The following diagram illustrates the Kennedy pathway for phosphatidylcholine synthesis, highlighting the incorporation of a labeled choline tracer.

Caption: Labeled Choline Incorporation via the Kennedy Pathway.

Part 5: Validation and Quality Control

A critical aspect of any analytical workflow is validation. To ensure the accuracy of the natural abundance correction, the following steps are recommended:

-

Analysis of Unlabeled Standards: Run an unlabeled standard of the analyte to experimentally determine its natural isotopologue distribution. This can be compared to the theoretically calculated distribution to verify the accuracy of the correction algorithm.

-

Spike-in Experiments: Prepare samples with a known ratio of labeled to unlabeled standard. After correction, the calculated enrichment should match the known ratio.

-

Evaluation of Residuals: After correction, the residual difference between the measured and the theoretically back-calculated MID should be minimal. High residuals can indicate issues with the data quality or the correction model.[20]

Conclusion

References

- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. lsi.princeton.edu [lsi.princeton.edu]

- 4. benchchem.com [benchchem.com]

- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Poisson Model To Generate Isotope Distribution for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IsoCor: correcting MS data in isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unraveling Metabolic Networks: A Technical Guide to Stable Isotope-Labeled Choline in Research

In the intricate landscape of metabolic research, the ability to trace and quantify the flux of molecules through complex biochemical pathways is paramount. Choline, an essential nutrient, stands at a critical metabolic crossroads, influencing everything from cell structure and neurotransmission to lipid metabolism and epigenetic regulation.[1][2][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of stable isotope-labeled choline as a powerful tool to dissect these metabolic networks. We will delve into the core principles, experimental design considerations, analytical methodologies, and cutting-edge applications, offering a framework for robust and insightful metabolic research.

The Central Role of Choline in Cellular Metabolism

Choline participates in three primary metabolic pathways, each with profound physiological implications[1][5]:

-

The Phosphorylation Pathway (Kennedy Pathway): Choline is phosphorylated to phosphocholine, a precursor for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes.[6][7][8] This pathway is fundamental for membrane integrity, cell signaling, and lipoprotein assembly.

-

The Oxidation Pathway: Choline can be oxidized in the liver and kidneys to betaine.[1][5] Betaine serves as a critical methyl donor in the one-carbon metabolism cycle, converting homocysteine to methionine. This process is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation, thus linking choline to epigenetic regulation.[4][9]

-

The Acetylation Pathway: In cholinergic neurons, choline is acetylated to form acetylcholine, an essential neurotransmitter for nerve impulse transmission, muscle control, and cognitive function.[1][3][10]

The gut microbiota also plays a significant role in choline metabolism, converting it to trimethylamine (TMA), which is further oxidized in the liver to trimethylamine-N-oxide (TMAO).[1][2][11] Dysregulation in any of these pathways is implicated in a range of pathologies, including cancer, nonalcoholic fatty liver disease (NAFLD), and neurodegenerative diseases.[1][5][11][12]

The Power of Stable Isotope Tracing: Why Label Choline?

Stable isotope labeling is a non-radioactive method that allows for the precise tracking of the metabolic fate of a molecule.[13] By replacing one or more atoms in the choline molecule with a heavier, stable isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)), we can distinguish the exogenously supplied "labeled" choline and its downstream metabolites from the endogenous, "unlabeled" pool.[13][14]

Causality in Isotope Selection: Choosing the Right Tool for the Question

The choice of isotopologue is a critical experimental design parameter, dictated by the specific metabolic pathway under investigation.

| Stable Isotope Label | Common Labeled Positions | Primary Research Applications | Rationale |

| Deuterium (²H or D) | Methyl groups (e.g., d9-choline) | Tracing one-carbon metabolism, phospholipid synthesis (CDP-choline vs. PEMT pathway) | The nine deuterium atoms on the methyl groups of d9-choline provide a strong and distinct mass shift, making it readily detectable by mass spectrometry.[15] It allows for the differentiation of phosphatidylcholine synthesized via the Kennedy pathway (incorporating the intact d9-choline headgroup) from that synthesized by the phosphatidylethanolamine N-methyltransferase (PEMT) pathway (which would incorporate d3- or d6-labeled methyl groups from SAM derived from d9-betaine).[9][15] |

| Carbon-13 (¹³C) | Methyl groups (e.g., ¹³C₃-choline) | Flux analysis of choline incorporation into phospholipids and other metabolites. | ¹³C labeling allows for the tracking of the carbon backbone of choline. Untargeted metabolomics using ¹³C₃-choline can reveal novel choline-derived metabolites.[16] |

| Nitrogen-15 (¹⁵N) | Amine group (e.g., ¹⁵N-choline) | Studies of choline uptake and its incorporation into nitrogen-containing compounds. | ¹⁵N is the central atom in the choline molecule and provides a specific label to trace the core choline structure.[14] It is particularly useful for NMR-based studies to resolve signals of choline and its metabolites.[8] |

Experimental Workflow: From Cell Culture to In Vivo Models

A well-designed stable isotope tracing experiment is a self-validating system. Here, we outline a generalized workflow, emphasizing critical control points.

Figure 1: Generalized workflow for stable isotope-labeled choline studies.

Protocol 1: In Vitro Stable Isotope Labeling of Cultured Cells

This protocol provides a framework for tracing choline metabolism in adherent cancer cell lines, a common application for studying the "Warburg effect" on choline metabolism.[6][17]

Objective: To quantify the incorporation of ¹³C₃-choline into phosphocholine and phosphatidylcholine in HCT116 human colorectal cancer cells.[16]

Materials:

-

HCT116 cells (ATCC, CCL-247)

-

RPMI-1640 medium (Gibco, 61870-010)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

¹³C₃-Choline Chloride (IsoSciences)

-

6-well plates

-

Ice-cold 80% Methanol

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 0.2 x 10⁶ cells per well and allow them to adhere and grow for 24 hours.

-

Labeling Medium Preparation: Prepare RPMI-1640 medium containing the desired concentration of ¹³C₃-choline. A common approach is to use a 50:50 mixture of labeled and unlabeled choline to achieve approximately 50% enrichment in the medium.[16] For example, add 3 mg/L of ¹³C₃-Choline Chloride to a medium that already contains 3 mg/L of unlabeled choline.

-

Labeling: Aspirate the standard medium from the cells and replace it with the ¹³C₃-choline labeling medium. Culture the cells for various time points (e.g., 0, 4, 8, 24, 48 hours) to assess the kinetics of label incorporation.

-

Metabolic Quenching & Harvesting:

-

At each time point, place the 6-well plate on ice.

-

Quickly aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Metabolite Extraction:

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the polar metabolites.

-

-

Sample Analysis: Analyze the extracted metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic enrichment in choline, phosphocholine, and other downstream metabolites.

Self-Validation and Controls:

-

Time Zero Control: A sample harvested immediately after adding the labeling medium to account for any non-specific binding.

-

Unlabeled Control: Cells cultured in parallel with standard medium to provide a baseline for natural isotope abundance.

-

Cell Viability Assay: Monitor cell health throughout the experiment to ensure that the labeling process is not cytotoxic.

Analytical Techniques: Seeing the Labels

The two primary analytical platforms for detecting and quantifying stable isotope-labeled metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), is the workhorse for stable isotope tracing studies due to its high sensitivity and selectivity.[18][19][20]

Principle: LC separates the complex mixture of metabolites. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). The incorporation of a stable isotope results in a predictable mass shift in the parent molecule and its fragments, allowing for the differentiation of labeled from unlabeled species.

Example Data Interpretation: When analyzing samples from a d9-choline tracing experiment, the mass spectrometer would be configured to detect the following:

-

Unlabeled Choline: m/z 104

-

d9-Choline: m/z 113

-

Unlabeled Phosphocholine: m/z 184

-

d9-Phosphocholine: m/z 193

By measuring the relative peak areas of these isotopologues, one can calculate the fractional enrichment and, subsequently, the metabolic flux.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that can provide detailed structural information and quantify metabolites.[21][22][23] While generally less sensitive than MS, NMR can distinguish between different choline-containing compounds (choline, phosphocholine, glycerophosphocholine) that may be difficult to resolve chromatographically.[21][24]

Principle: NMR exploits the magnetic properties of atomic nuclei. The presence of isotopes like ¹³C or ¹⁵N can be directly detected or can influence the signal of neighboring protons (¹H), allowing for the quantification of labeled species.[8] Deuterium (²H) NMR is also an emerging technique for in vivo metabolic imaging.[25][26]

Applications in Disease Research: Gaining Mechanistic Insights

The application of stable isotope-labeled choline has been instrumental in advancing our understanding of various diseases.

Cancer Metabolism

Cancer cells exhibit altered choline metabolism, characterized by elevated levels of phosphocholine and total choline-containing compounds.[6][7][17] This metabolic reprogramming is a hallmark of cancer and is driven by oncogenic signaling pathways.[6][27]

-

Tracing Proliferation: Stable isotope tracers can quantify the increased flux through the Kennedy pathway, providing a direct measure of the increased demand for membrane phospholipids in rapidly dividing cancer cells.[4][28]

-

Therapeutic Target Validation: By tracing choline metabolism, researchers can assess the efficacy of drugs that target choline kinase, a key enzyme in the phosphorylation pathway.[6][22][27] A successful drug would be expected to reduce the incorporation of labeled choline into phosphocholine.

Figure 2: Tracing upregulated choline metabolism in cancer cells.

Nonalcoholic Fatty Liver Disease (NAFLD)

Choline is essential for liver health, and its deficiency is a known contributor to the development of NAFLD.[12][29][30] Choline is required for the synthesis of phosphatidylcholine, which is crucial for the assembly and secretion of very-low-density lipoproteins (VLDL) that transport fat out of the liver.

-

Quantifying VLDL Secretion: By administering labeled choline and measuring its appearance in plasma phosphatidylcholine associated with VLDL particles, researchers can directly assess the rate of VLDL secretion and how it is affected by diet or therapeutic interventions.

-

Investigating Mitochondrial Function: Choline deficiency can impair mitochondrial bioenergetics.[12] Isotope tracing can be combined with other techniques to study how choline metabolism supports mitochondrial membrane integrity and function.

Neurodegenerative Diseases

Choline metabolism is central to brain function, not only through the synthesis of the neurotransmitter acetylcholine but also as a component of neuronal membranes and a player in one-carbon metabolism.[2][3][10]

-

Acetylcholine Synthesis: ¹⁵N- or ¹³C-labeled choline can be used to monitor the dynamics of acetylcholine synthesis and turnover in response to neuronal stimulation or in models of diseases like Alzheimer's, where cholinergic deficits are prominent.[8][31]

-

Gut-Brain Axis: The gut microbiota metabolizes choline to TMAO, which has been linked to neuroinflammation.[2][11] Deuterium-labeled choline can be used to trace the conversion of dietary choline to TMAO and its subsequent impact on the central nervous system.

Conclusion and Future Perspectives

Stable isotope-labeled choline is an indispensable tool in the modern metabolic research armamentarium. It provides a dynamic and quantitative view of metabolic pathways that is unattainable through static measurements alone. The continued development of high-resolution mass spectrometry and in vivo NMR techniques, combined with sophisticated computational modeling, will further enhance our ability to build predictive models of choline metabolism in health and disease.[25][26][32] These advancements promise to accelerate the discovery of new diagnostic biomarkers and the development of targeted therapies for a host of metabolic disorders.

References

- 1. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Choline, the brain and neurodegeneration: insights from epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Choline metabolism and its implications in cancer [frontiersin.org]

- 5. imrpress.com [imrpress.com]

- 6. Frontiers | Choline Metabolism Alteration: A Focus on Ovarian Cancer [frontiersin.org]

- 7. Frontiers | The Tumor Microenvironment Modulates Choline and Lipid Metabolism [frontiersin.org]

- 8. Development of NMR spectroscopic methods for dynamic detection of acetylcholine synthesis by choline acetyltransferase in hippocampal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biomolecules | Free Full-Text | The Importance of Gut Microbiota on Choline Metabolism in Neurodegenerative Diseases [mdpi.com]

- 12. Choline Metabolism Provides Novel Insights into Non-alcoholic Fatty Liver Disease and its Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Magnetic resonance spectroscopy for detection of choline kinase inhibition in the treatment of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Choline-containing compounds quantification by 1H NMR spectroscopy using external reference and noise measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 1H NMR analysis of choline metabolites in fine-needle-aspirate biopsies of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Choline metabolism-based molecular diagnosis of cancer: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Choline and fatty liver disease [medicalnewstoday.com]

- 30. Choline, Its Potential Role in Nonalcoholic Fatty Liver Disease, and the Case for Human and Bacterial Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Choline and phospholipid metabolism and the synthesis of acetylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Choline metabolism and its implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Isotope Effects of Deuterium-Labeled Compounds: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its stable, heavier isotope, deuterium, is a subtle molecular alteration that can induce profound changes in a compound's reactivity and metabolic fate. This phenomenon, known as the deuterium isotope effect, has transitioned from a subject of academic curiosity to a powerful, strategically employed tool in modern drug discovery and mechanistic elucidation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical underpinnings and practical applications of deuterium-labeled compounds. We will explore the core principles of kinetic and equilibrium isotope effects, detail experimental methodologies for their determination, and outline a strategic workflow for the design and preclinical evaluation of deuterated drug candidates.

The Fundamental Basis of the Deuterium Isotope Effect

The origin of the deuterium isotope effect lies in the mass difference between protium (¹H) and deuterium (²H). This seemingly minor variation has significant consequences for the vibrational energy of chemical bonds. According to quantum mechanics, a chemical bond is not static but vibrates with a fundamental frequency. The lowest possible energy state of this vibration is the zero-point energy (ZPE). The ZPE of a C-D bond is lower than that of a C-H bond because the greater mass of deuterium leads to a lower vibrational frequency.[1] Consequently, more energy is required to break a C-D bond than a C-H bond, a critical factor that influences reaction rates.

The Kinetic Isotope Effect (KIE): A Powerful Mechanistic Probe

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[2] It is quantified as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD):

KIE = kH / kD

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[3] For C-H bond cleavage, the theoretical maximum primary KIE is approximately 7 at room temperature, though this can vary. A significant primary KIE is strong evidence that C-H bond cleavage is at least partially rate-limiting.[1]

A secondary KIE arises when the isotopic substitution is at a position not directly involved in the bond-breaking or bond-forming events of the rate-determining step.[2] These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing valuable insights into changes in hybridization or steric environment during the reaction.[2]

Experimental Determination of the Kinetic Isotope Effect

Accurate determination of the KIE is crucial for mechanistic studies. Two primary methods are employed:

-

Non-competitive (Absolute Rates) Method: The reaction rates of the unlabeled and deuterium-labeled compounds are measured in separate experiments under identical conditions.[3] This method is straightforward but can be susceptible to experimental errors between the two reactions.

-

Competitive Method: A mixture of the unlabeled and labeled compounds is used in a single reaction. The ratio of the products or the remaining starting materials is analyzed at various time points to determine the KIE.[3][4] This method is generally more precise as it minimizes systematic errors.[5]

Protocol: Competitive KIE Measurement using LC-MS

-

Substrate Preparation: Prepare a stock solution containing a precisely known ratio (e.g., 1:1) of the unlabeled and deuterium-labeled substrates.

-

Reaction Initiation: Initiate the reaction (e.g., enzymatic assay) by adding the enzyme or reagent to the substrate mixture.

-

Time-course Sampling: At predetermined time points, withdraw aliquots of the reaction mixture and quench the reaction immediately (e.g., by adding a strong acid or organic solvent).

-

Sample Preparation for MS: Process the quenched samples for LC-MS analysis. This may involve protein precipitation, extraction, or derivatization.

-

LC-MS Analysis: Analyze the samples to determine the ratio of the unlabeled to labeled product and/or remaining substrate at each time point.

-

Data Analysis: Calculate the fractional conversion (F) at each time point. The KIE can be determined using the following equation: KIE = log(1 - F) / log(1 - F * Rp/R0) where F is the fractional conversion, Rp is the isotope ratio in the product, and R0 is the initial isotope ratio in the substrate.[3]

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. ekwan.github.io [ekwan.github.io]

- 5. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Quantification of Acetylcholine in Biological Matrices using Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note provides a detailed protocol for the accurate and sensitive quantification of the neurotransmitter acetylcholine (ACh) in various biological samples, including brain microdialysates, plasma, and tissue homogenates. The method employs a stable isotope dilution strategy using a deuterated internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as acetylcholine-d4, is critical for correcting matrix effects and variabilities during sample preparation and analysis, ensuring the highest degree of accuracy and precision.[1][2] This protocol is designed for researchers in neuroscience, pharmacology, and drug development who require reliable measurement of acetylcholine levels.

Introduction

Acetylcholine is a crucial neurotransmitter in both the central and peripheral nervous systems, playing a vital role in muscle contraction, memory, learning, and autonomic nervous system function.[3][4] Dysregulation of cholinergic systems has been implicated in numerous neurological disorders, including Alzheimer's and Parkinson's diseases.[5][6] Consequently, the precise quantification of ACh in biological matrices is essential for understanding its physiological roles and for the development of novel therapeutics.

The primary challenges in ACh quantification are its low endogenous concentrations and rapid enzymatic degradation by acetylcholinesterase (AChE).[1] Furthermore, biological samples present a complex matrix that can interfere with analytical measurements.[5] To overcome these challenges, this protocol utilizes a robust LC-MS/MS method. The core of this method is the principle of stable isotope dilution (SID), where a known quantity of a stable isotope-labeled analog of the analyte (in this case, a deuterated form of acetylcholine) is added to the sample at the earliest stage of preparation.[1][2] This internal standard (IS) behaves almost identically to the endogenous analyte throughout extraction, chromatography, and ionization, thereby providing a reliable basis for quantification by correcting for any analyte loss or signal suppression.[2][7]

This guide will detail the necessary reagents, step-by-step procedures for sample preparation, optimized LC-MS/MS parameters, and data analysis workflows.

Principle of the Method

The quantification of acetylcholine is achieved by comparing the mass spectrometer's response of the endogenous, non-labeled acetylcholine to that of a known amount of a co-eluting, stable isotope-labeled acetylcholine internal standard. For this protocol, we will refer to acetylcholine-d4 (ACh-d4) as the internal standard. The analyte and the internal standard are first extracted from the biological matrix. The extract is then injected into an LC system where acetylcholine and the internal standard are chromatographically separated from other sample components. The column effluent is directed to a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both acetylcholine and its deuterated internal standard are monitored.[8]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Acetylcholine Chloride | ≥99% | Sigma-Aldrich |

| Acetylcholine-d4 Bromide (ACh-d4) | ≥98% atom D | Sigma-Aldrich |

| Acetonitrile | LC-MS Grade | Fisher Scientific |

| Water | LC-MS Grade | Fisher Scientific |

| Formic Acid | LC-MS Grade | Fisher Scientific |

| Heptafluorobutyric Acid (HFBA) | ≥99.5% | Sigma-Aldrich |

| Ammonium Formate | LC-MS Grade | Sigma-Aldrich |

| Methanol | LC-MS Grade | Fisher Scientific |

| Perchloric Acid | ACS Grade | Sigma-Aldrich |

| Artificial Cerebrospinal Fluid (aCSF) | N/A | Prepared in-house |

Note on Internal Standard: While the topic specifies "Choline-d4 bromide," for the direct quantification of acetylcholine, an isotopic analog of acetylcholine itself, such as Acetylcholine-d4 (ACh-d4), is the most appropriate internal standard.[1] This ensures that the internal standard and analyte have nearly identical chemical and physical properties during sample processing and analysis. Choline-d4 would be an appropriate internal standard for the quantification of choline.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Primary Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of acetylcholine chloride in LC-MS grade water.

-

Prepare a 1 mg/mL stock solution of ACh-d4 bromide in LC-MS grade water.

-

Store stock solutions at -20°C.

-

-

Working Solutions:

-

Prepare intermediate working solutions of acetylcholine and ACh-d4 by diluting the primary stock solutions with an appropriate solvent (e.g., water or artificial cerebrospinal fluid).

-

-

Calibration Standards (CS):

-

Prepare a series of calibration standards by spiking known concentrations of the acetylcholine working solution into the same matrix as the study samples (e.g., aCSF for microdialysis studies, or stripped plasma for plasma analysis). A typical concentration range could be 0.1 to 100 ng/mL.

-

Add a fixed concentration of the ACh-d4 working solution to each calibration standard.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, following the same procedure as for the calibration standards.

-

Sample Preparation

The choice of sample preparation technique depends on the biological matrix. The overarching goal is to remove proteins and other interfering substances while efficiently extracting acetylcholine.

For brain microdialysate samples, which are relatively clean, a simple "dilute and shoot" approach is often sufficient.[1]

-

To a 20 µL aliquot of the microdialysate sample, add 5 µL of the ACh-d4 internal standard working solution.

-

Vortex the mixture for 10 seconds.

-

Centrifuge at 14,000 rpm for 5 minutes.[9]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Plasma and serum samples require protein precipitation.

-

To a 50 µL aliquot of plasma or serum, add 150 µL of ice-cold acetonitrile containing the ACh-d4 internal standard.[10]

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.[11]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of the mobile phase starting condition.

-

Transfer to an autosampler vial for analysis.

-

Homogenize the tissue (e.g., brain, muscle) in an ice-cold buffer. A common choice is 0.1 M perchloric acid to simultaneously precipitate proteins and inhibit AChE activity.[8]

-

Add the ACh-d4 internal standard to the homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C.[8]

-

Collect the supernatant for LC-MS/MS analysis. If necessary, further clean-up using solid-phase extraction (SPE) with a weak cation exchange sorbent can be performed.

Sample Preparation Workflow

References

- 1. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. HPLC ELSD Method for Analysis Acetylcholine and Choline on Obelisc R Column | SIELC Technologies [sielc.com]

- 5. Spectroscopic Determination of Acetylcholine (ACh): A Representative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-resolution mass spectrometry for detecting Acetylcholine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Note & Protocol: Sample Preparation for Choline Quantification in Tissue Homogenates

Abstract

The accurate quantification of choline and its metabolites in tissue is fundamental to research in neuroscience, metabolism, and oncology. Choline, a quaternary amine, exists in tissues in multiple forms: as a free water-soluble molecule, as phosphorylated intermediates, and esterified within lipids like phosphatidylcholine and sphingomyelin.[1][2] This complexity, coupled with the inherent enzymatic activity in tissue matrices, presents significant challenges for sample preparation. This document provides a comprehensive guide to robust and reproducible sample preparation of tissue homogenates for choline quantification. We will delve into the rationale behind critical steps, from initial tissue stabilization to extraction and fractionation, and provide detailed, field-proven protocols suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzymatic assays.

Core Principles: The Rationale Behind a Robust Workflow

The primary objective of any sample preparation protocol for choline is to achieve the complete and reproducible extraction of the target analyte(s) from a complex biological matrix while simultaneously eliminating interferences and preventing artifactual changes in concentration.[3] The workflow can be dissected into four critical stages:

-

Tissue Stabilization: This is the most critical and often overlooked step. Upon excision, endogenous enzymes (e.g., phospholipases) can rapidly alter the concentrations of choline and its metabolites.[4] Therefore, immediate snap-freezing in liquid nitrogen is imperative to halt all enzymatic activity, preserving the in vivo state of the analytes.[5][6]

-